1H-Imidazole-4-carbothioamide
Overview
Description
1H-Imidazole-4-carbothioamide is a chemical compound with the CAS Number: 95962-95-1. It has a molecular weight of 127.17 and its IUPAC name is 1H-imidazole-4-carbothioamide . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1H-Imidazole-4-carbothioamide can be represented by the SMILES stringNC(=S)c1c[nH]cn1
. This indicates that the molecule contains a sulfur atom double-bonded to a nitrogen atom, which is connected to an imidazole ring . Physical And Chemical Properties Analysis
1H-Imidazole-4-carbothioamide is a solid substance . It has a molecular weight of 127.17 . The compound is sealed in dry and stored at room temperature .Scientific Research Applications
Antioxidant and Antimicrobial Potential
- N-acyl-1H-imidazole-1-carbothioamides have been studied for their antioxidant activity, exhibiting excellent results. These derivatives also show moderate antibacterial and antifungal potential. Molecular docking simulations suggest their potential as inhibitors against RNA, indicating their relevance in designing novel antioxidant and antibacterial agents (Aziz et al., 2020).
Anti-malarial Properties
- Research on derivatives of 1H-Imidazole-4-carbothioamide, specifically focusing on thiosemicarbazone derivatives containing the benzimidazole moiety, has shown promising anti-malarial activity in vitro. This underlines the potential of these compounds in developing new antimalarial medications (Divatia et al., 2014).
Synthesis and Chemical Properties
- The compound has been used in the stereoselective metal-free synthesis of N-(Z-Alkenyl)imidazole-2-carbothioamides. The process involves imidazoles and isothiocyanates, highlighting its role in the synthesis of complex organic compounds (Trofimov et al., 2012).
- Another study focused on the oxidative dimerization of carbothioamides, like 1H-Imidazole-4-carbothioamide, using Oxone as an oxidant, showcasing its applicability in synthesizing 1,2,4-thiadiazoles, which are significant in various chemical processes (Yoshimura et al., 2014).
Role in Drug Synthesis
- 1H-4-Substituted Imidazoles, derived from 1H-Imidazole-4-carbothioamide, are key building blocks in the synthesis of NS5A inhibitors, such as Daclatasvir, highlighting its significance in the pharmaceutical industry (Carneiro et al., 2015).
Antidepressant Activity
- A series of derivatives, specifically phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, were synthesized and evaluated for their antidepressant activity. Certain compounds in this series demonstrated significant antidepressant effects in preclinical models, indicating the therapeutic potential of these derivatives (Mathew et al., 2014).
Safety and Hazards
1H-Imidazole-4-carbothioamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 according to the GHS classification . It has hazard statements H302 - H317 - H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Safety measures should be taken when handling this compound .
Future Directions
While specific future directions for 1H-Imidazole-4-carbothioamide are not mentioned in the sources, imidazole derivatives are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . They are key components in a variety of functional molecules used in everyday applications .
Mechanism of Action
Target of Action
1H-Imidazole-4-carbothioamide is a compound with a broad range of chemical and biological properties Imidazole derivatives are known to interact with various targets, including enzymes, receptors, and proteins, contributing to their diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The specific interactions depend on the structure of the imidazole derivative and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse target interactions . These can include pathways related to cell signaling, metabolism, and gene expression, among others. The downstream effects can vary widely, depending on the specific pathway and context.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
They may include changes in cellular function, modulation of signaling pathways, alteration of gene expression, and potential therapeutic effects .
Action Environment
The action, efficacy, and stability of 1H-Imidazole-4-carbothioamide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules or ions in the environment . Understanding these influences can be crucial for optimizing the use of the compound in different contexts.
properties
IUPAC Name |
1H-imidazole-5-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOPCGNBQZKKNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379946 | |
Record name | 1H-Imidazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4-carbothioamide | |
CAS RN |
95962-95-1 | |
Record name | 1H-Imidazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-4-thiocarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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